2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
Description
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral tetrahydronaphthalene derivative characterized by an aminomethyl (-CH₂NH₂) substituent at the C2 position. This compound is of significant interest in medicinal chemistry and catalysis due to its structural rigidity and stereochemical versatility. It serves as a precursor for HIV protease inhibitors and chiral catalysts in asymmetric synthesis . Key synthetic routes include enzymatic kinetic resolution and chemical reduction of ketone intermediates, often requiring enantioselective methods to isolate specific stereoisomers (e.g., cis or trans) .
Properties
IUPAC Name |
2-(aminomethyl)-3,4-dihydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNDWBGKMFHRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179255-66-3 | |
| Record name | 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material and Initial Functionalization
- Starting compound: 6-hydroxy-1-tetralone is commonly used as the key precursor.
- Halogenation and amination: The ketone is treated with 2-bromo-2-methylpropanamide under basic conditions, followed by hydrolysis to yield an intermediate amide.
- Diazotization and halogen exchange: The amide intermediate undergoes diazotization with sodium nitrite in hydrobromic acid, followed by treatment with cuprous bromide to afford a bromo-substituted intermediate.
Suzuki Coupling and Mannich Reaction
- The bromo intermediate is subjected to Suzuki coupling with phenylboronic acid or 2-methoxyphenylboronic acid to introduce aryl substituents.
- Subsequent Mannich reactions with formaldehyde and amines introduce the aminomethyl group at the 2-position of the tetrahydronaphthalene ring.
- These steps yield key intermediates that are further transformed into the target compound.
Reductive Amination and Protection Strategies
- Reductive amination is employed to convert aldehyde intermediates to the corresponding amines.
- Protecting groups such as Boc (tert-butoxycarbonyl) are used to safeguard amine functionalities during multi-step synthesis.
- Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free amine.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Halogenation | 2-bromo-2-methylpropanamide, base | Amide intermediate |
| 2 | Diazotization & Bromination | NaNO₂, HBr, CuBr, ice bath | Bromo-substituted tetrahydronaphthalene |
| 3 | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Aryl-substituted intermediate |
| 4 | Mannich Reaction | Formaldehyde, amine, acidic/basic conditions | Aminomethylated intermediate |
| 5 | Reductive Amination | NaBH(OAc)₃ or LiAlH₄ | Aminomethyl tetrahydronaphthalen-2-ol |
| 6 | Deprotection | Trifluoroacetic acid | Final free amine product |
Detailed Research Findings
- Synthesis from 6-hydroxy-1-tetralone: The key intermediate 6-hydroxy-1-tetralone is functionalized through halogenation and Suzuki coupling to introduce aryl groups, which influence biological activity and selectivity of the final compounds.
- Mannich reaction efficiency: The Mannich reaction is a critical step for installing the aminomethyl group at the 2-position, proceeding smoothly under mild conditions to give good yields of the aminomethylated products.
- Reductive amination and stereochemical control: Reductive amination using sodium triacetoxyborohydride or lithium aluminum hydride allows for the selective formation of the amine, with potential for enantioselective synthesis when chiral catalysts are employed.
- Protecting group strategies: Boc protection and deprotection steps are widely used to manage amine reactivity during synthesis, ensuring high purity and yield of the final amine product.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Halogenation + Suzuki Coupling | Allows introduction of diverse aryl groups; modular | Requires palladium catalysts; multi-step |
| Mannich Reaction | Direct installation of aminomethyl group; mild | Sensitive to reaction conditions; side reactions possible |
| Reductive Amination | High selectivity; compatible with various aldehydes | Use of strong reducing agents; potential over-reduction |
| Protection/Deprotection | Protects sensitive amine groups; improves yields | Additional steps increase synthesis time |
Summary Table of Key Intermediates and Yields
Notes on Enantioselective Synthesis
- Enantioselective methods have been developed for related tetrahydronaphthalen-2-amine derivatives using asymmetric catalysts during reduction steps, enabling access to chiral amines important for pharmaceutical applications.
- Such approaches involve catalytic hydrogenation or asymmetric reduction of prochiral intermediates in solvents optimized for selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(Formylmethyl)-1,2,3,4-tetrahydronaphthalen-2-one, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the tetrahydronaphthalenol moiety can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol with structurally related tetrahydronaphthalene derivatives, focusing on synthesis, stereochemistry, and applications.
Structural Analogues and Derivatives
Physical and Chemical Properties
- Solubility: Hydrochloride salts (e.g., C₁₀H₁₄ClNO) exhibit higher aqueous solubility than free bases.
- Stability: Enzymatically resolved isomers (e.g., cis- and trans-1-amino derivatives) require stringent storage conditions (2–8°C) to prevent racemization, whereas β-Tetralol is stable at room temperature .
Biological Activity
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 1179255-66-3) is a chemical compound with notable biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 177.25 g/mol. Its structure includes a tetrahydronaphthalene moiety with an amino group that contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit significant antitumor properties. For instance, a study evaluated the in vitro antitumor activity of various synthesized compounds derived from tetrahydronaphthalene structures. The results highlighted that certain derivatives displayed IC values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically, compounds with structural similarities to this compound demonstrated promising efficacy against various cancer cell lines .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. A study indicated that tetrahydronaphthalene derivatives could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of antioxidant pathways and inhibition of apoptotic signaling cascades . This suggests potential applications in treating neurodegenerative diseases.
The biological activity of this compound appears to be mediated through several mechanisms:
- Antioxidant Activity : The compound may enhance the cellular antioxidant defense system by increasing the levels of endogenous antioxidants.
- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : By targeting specific signaling pathways involved in tumor proliferation and survival.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized several analogs of tetrahydronaphthalene and tested their anticancer efficacy on human cancer cell lines. The study found that one specific analog exhibited an IC value significantly lower than traditional chemotherapeutics, indicating a higher potency against cancer cells .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models demonstrated that administration of this compound improved cognitive function and reduced markers of oxidative stress in models of Alzheimer's disease. This suggests a protective role against neurodegeneration .
Q & A
Basic Research Question
- 1H/13C NMR analysis : Key signals include the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and aminomethyl protons (δ ~2.8–3.5 ppm). Coupling constants (J values) between adjacent hydrogens on the tetrahydronaphthalene ring help confirm chair or boat conformations .
- 2D techniques : NOESY or COSY can identify spatial proximity between the aminomethyl group and the hydroxyl group, critical for verifying stereochemistry .
- Reference data : Compare shifts with structurally similar compounds, such as 1,2,3,4-tetrahydro-2-naphthol (δ 6.7–7.2 ppm for aromatic protons) .
What advanced computational methods predict the stereochemical outcomes of this compound synthesis?
Advanced Research Question
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in catalytic steps. For example, B3LYP/6-31G* calculations optimize spatial arrangements of intermediates .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, crucial for polar protic solvents (e.g., ethanol/water mixtures) used in hydroxylation or amination .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization strategies, as demonstrated in anticancer tetrahydronaphthalene derivatives .
How can contradictory mass spectrometry (MS) data for this compound be resolved?
Advanced Research Question
- High-Resolution MS (HRMS) : Resolves isobaric interferences. For example, a molecular ion at m/z 191.1312 (C11H15NO) distinguishes the target compound from isomers .
- Fragmentation patterns : The aminomethyl group typically cleaves to produce a base peak at m/z 148 (C10H12O+), consistent with tetrahydronaphthalen-ol fragments .
- Cross-validation : Pair MS with IR spectroscopy to confirm functional groups (e.g., O-H stretch at ~3200 cm⁻¹ and N-H at ~3350 cm⁻¹) .
What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
Advanced Research Question
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization, as seen in octahydronaphthalen-ol syntheses .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, achieving >90% enantiomeric excess (ee) .
- Chiral chromatography : Employ cellulose-based CSPs (Chiralpak®) for preparative separation, validated via polarimetry or circular dichroism .
How do substituents on the tetrahydronaphthalene ring influence the compound’s bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) studies : Fluorine or methyl groups at position 6 enhance metabolic stability, as shown in fluorinated tetrahydronaphthalen-ol analogs .
- Hydrogen-bonding networks : The hydroxyl group’s position affects binding to targets like G-protein-coupled receptors (GPCRs), with free OH groups improving affinity .
- Aminomethyl modifications : Bulky substituents (e.g., isopropyl) reduce cytotoxicity in cancer cell lines, as observed in related N-phenyltetrahydronaphthalene derivatives .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage conditions : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation of the hydroxyl and amine groups .
- Solvent selection : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis; aqueous buffers (pH 7–8) stabilize the compound for biological assays .
- Safety protocols : Follow GHS guidelines for amines (H315/H319) and use fume hoods during synthesis, as advised in tetrahydronaphthalene safety data sheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
